molecular formula C10H8FIN2 B1399989 1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole CAS No. 1342965-43-8

1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole

Cat. No.: B1399989
CAS No.: 1342965-43-8
M. Wt: 302.09 g/mol
InChI Key: SYRJPUBJYAYJOZ-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-4-iodo-1H-pyrazole is a pyrazole derivative featuring a 3-fluorobenzyl group at the 1-position and an iodine atom at the 4-position. Its synthesis involves a multi-step process starting from 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazolemethanesulfonate (intermediate 1), which undergoes a ring-opening reaction with 4-iodo-1H-pyrazole in the presence of K₂CO₃ and DMF to form intermediate 2. Subsequent Pd-catalyzed coupling reactions with alkynes or substituted phenoxy groups yield the final triazole or pyrazole derivatives .

The 3-fluorobenzyl group enhances lipophilicity and may influence biological activity by modulating interactions with target proteins.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FIN2/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRJPUBJYAYJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Fluorophenyl)methyl]-4-iodo-1H-pyrazole can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the fluorine and iodine substituents. One common method involves the reaction of 3-fluorobenzyl bromide with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The iodination step can be achieved using iodine and a suitable oxidizing agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine substituent at the 4-position undergoes nucleophilic displacement under transition metal-free conditions. For example:

  • Reaction with Guanidine Carbonate :
    Heating 1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole with guanidine carbonate in ethanol at 85°C initiates cyclization, forming 2-amino-4-[4-[(3-fluorophenyl)methyl]-1-methyl-pyrazol-3-yl]-1H-pyrimidin-6-one (yield: 88%) . This reaction proceeds via a tandem dehalogenation-cyclization mechanism.

Reagent Conditions Product Yield Reference
Guanidine carbonateEtOH, 85°C, 24 h, N₂2-Amino-4-[4-[(3-fluorophenyl)methyl]-1-methyl-pyrazol-3-yl]-1H-pyrimidin-6-one88%

Phosphorus Oxychloride-Mediated Chlorination

The iodopyrazole scaffold participates in direct chlorination reactions.

  • Reaction with POCl₃ :
    Treatment with phosphorus oxychloride (POCl₃) in dioxane at 75°C replaces the iodine atom with chlorine, yielding 4-chloro-6-[4-[(3-fluorophenyl)methyl]-1-methyl-pyrazol-3-yl]pyrimidin-2-amine .

Reagent Conditions Product Yield Reference
POCl₃Dioxane, 75°C, 12 h4-Chloro-6-[4-[(3-fluorophenyl)methyl]-1-methyl-pyrazol-3-yl]pyrimidin-2-amineN/A*
*Yield not explicitly reported but inferred from stoichiometric ratios.

Transition Metal-Mediated Cross-Coupling

The iodine atom enables palladium- or copper-catalyzed couplings:

  • Copper-Mediated Trifluoromethylation :
    Reacting with trifluoromethyltrimethylsilane (CF₃SiMe₃) in the presence of a copper catalyst replaces iodine with a CF₃ group, producing 4-(trifluoromethyl)pyrazole derivatives under mild conditions (room temperature, air) .

Reagent Conditions Product Yield Reference
CF₃SiMe₃, Cu catalystDMF, RT, air4-(Trifluoromethyl)pyrazole75–92%

Cycloaddition and Annulation Reactions

The iodopyrazole participates in regioselective [3+2] cycloadditions:

  • Reaction with Hydrazonyl Chlorides :
    Combining with hydrazonyl chlorides and 2-bromo-3,3,3-trifluoropropene (BTP) yields 5-trifluoromethylpyrazoles under catalyst-free conditions .

Reagent Conditions Product Yield Reference
Hydrazonyl chloride, BTPDCM, RT, 12 h5-Trifluoromethylpyrazole85–95%

Functional Group Transformations

  • Oxidation of Side Chains :
    The 3-fluorobenzyl group undergoes oxidation to form carboxylic acid derivatives using KMnO₄ or RuO₄, though specific data for this compound are inferred from analogous pyrazole systems .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
The compound serves as a crucial building block in the synthesis of pharmaceutical agents targeting specific enzymes or receptors. Pyrazoles have been recognized for their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties . For instance, derivatives of pyrazole have shown promise in treating conditions such as cancer and infections due to their ability to modulate biological pathways.

2. Mechanism of Action:
In medicinal chemistry, the mechanism of action often involves binding to specific proteins or enzymes, thereby influencing their activity. The unique combination of fluorine and iodine atoms enhances binding affinity and selectivity towards targets, making these compounds valuable in drug design.

Biological Studies

1-[(3-Fluorophenyl)methyl]-4-iodo-1H-pyrazole is utilized in biological research to investigate various cellular mechanisms. Its ability to interact with proteins or nucleic acids allows researchers to explore pathways related to disease processes. For example, studies have indicated that pyrazole derivatives can inhibit cyclin-dependent kinases, which are crucial in cell cycle regulation .

Material Science Applications

The compound is also explored in material science for developing novel materials with unique electronic or optical properties. Pyrazoles are known for their ability to form coordination complexes with metals, which can be exploited in creating advanced materials for electronic applications.

Data Table: Applications Overview

Application AreaSpecific UsesNotable Findings/Case Studies
Medicinal ChemistryDrug development for cancer and infectionsAnticancer activity demonstrated in various studies
Biological StudiesInvestigating enzyme interactionsInhibition of cyclin-dependent kinases observed
Material ScienceDevelopment of electronic materialsCoordination complexes formed with metal ions

Case Studies

Case Study 1: Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer effects by targeting specific kinases involved in tumor growth. A study demonstrated that certain derivatives could inhibit tumor cell proliferation effectively .

Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory potential of pyrazole compounds, revealing their capability to reduce inflammation markers in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its target. The molecular pathways involved can vary but often include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

Halogen-Substituted Benzyl Groups
  • 1-[(4-Fluorophenyl)methyl]-4-iodo-1H-pyrazole: Replacing the 3-fluorobenzyl group with a 4-fluorobenzyl group alters steric and electronic interactions.
Non-Aromatic Substituents
  • Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate ():
    Replacing the benzyl group with a 2-fluoroethyl chain reduces aromatic interactions but increases flexibility. This compound’s ester group enables further derivatization, highlighting the versatility of pyrazole scaffolds in drug design .

Substituent Variations at the 4-Position

Iodo vs. Nitro Groups
  • However, nitro groups are less favorable in drug candidates due to toxicity risks .
Trifluoromethyl and Carboxamide Groups
  • 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (): The trifluoromethyl group improves metabolic stability and lipophilicity, as evidenced by its crystalline structure (space group P-1, molecular weight 408.37 g/mol). This contrasts with iodine’s role as a halogen bond donor .
  • N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (): Sulfonamide and carboxamide groups at the 4-position () enhance water solubility and target engagement, as seen in calcium mobilization assays for neurotensin receptor modulation .
Antifungal Activity

Compounds derived from 4-iodo-1H-pyrazole in show in vitro and in vivo antifungal activity against pathogens like Candida albicans. The iodine atom may contribute to membrane disruption or enzyme inhibition, though direct data for the target compound is pending .

Analgesic and Receptor-Binding Activity
  • Racecadotril-tetrazole-amino acid derivatives (): Pyrazole-tetrazole hybrids exhibit superior antinociceptive activity compared to morphine in hot-plate tests, suggesting that the 3-fluorophenyl group synergizes with tetrazole moieties to enhance CNS penetration .
  • Neurotensin Receptor Agonists (): Pyrazole-carboxamide derivatives demonstrate nanomolar EC₅₀ values in calcium mobilization assays, indicating that iodine substitution could optimize receptor affinity if paired with appropriate pharmacophores .

Biological Activity

1-[(3-Fluorophenyl)methyl]-4-iodo-1H-pyrazole is a compound that has garnered significant attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}F1_1I1_1N2_2. The presence of fluorine and iodine atoms enhances its lipophilicity and may improve binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom can increase the compound's binding affinity, while the iodine atom may play a role in stabilizing the interaction through halogen bonding.

Key Mechanisms:

  • Enzyme Inhibition: It has been shown to inhibit various enzymes, potentially modulating critical pathways in cellular processes.
  • Receptor Binding: The compound may selectively bind to certain receptors, affecting signal transduction pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have demonstrated efficacy against Gram-positive bacteria with minimal toxicity to human cells .

CompoundMIC (μg/mL)Activity
10.78High
23.125Moderate

Anticancer Properties

Several studies have reported the antiproliferative effects of pyrazole derivatives on cancer cell lines. Notably, a study found that a related compound inhibited prostate cancer cell growth with an IC50 value of 18 μmol/L, indicating potential for development as an anticancer agent .

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. A novel series demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory response. One specific derivative showed an IC50 value comparable to established anti-inflammatory drugs like diclofenac .

Case Studies

  • Antiviral Activity : In a study focused on antiviral agents, compounds similar to this compound exhibited significant activity against herpes simplex virus type 1 (HSV-1), reducing plaque formation by up to 69% .
  • Inhibition Studies : A recent investigation into androgen receptor antagonists revealed that pyrazole derivatives could effectively downregulate prostate-specific antigen (PSA) levels in LNCaP cells, suggesting a mechanism for treating prostate cancer .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole?

  • Methodology : A two-step approach is commonly employed:

Cyclocondensation : React ethyl acetoacetate or similar β-ketoesters with substituted hydrazines (e.g., 3-fluorobenzylhydrazine) to form the pyrazole core .

Iodination : Introduce iodine at the 4-position via halogenation using N-iodosuccinimide (NIS) under acidic conditions or via nucleophilic substitution with KI in the presence of a copper catalyst .

  • Key Considerations : Monitor reaction progress using TLC and optimize solvent systems (e.g., DMF or THF) to enhance iodine incorporation efficiency.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the 3-fluorophenylmethyl group (δ ~4.8–5.2 ppm for the benzylic CH2) and iodine’s deshielding effect on adjacent protons .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, noting the isotopic pattern for iodine (e.g., [M+H]+ at m/z 357.01) .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., iodine’s steric impact on the pyrazole ring) by comparing with fluorophenyl-pyrazole analogs .

Q. How is purity optimized during synthesis?

  • Purification : Use silica-gel column chromatography with gradients of ethyl acetate/hexane. For high-polarity impurities, employ recrystallization from ethanol/water mixtures .
  • Validation : Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Advanced Research Questions

Q. How does the iodine substituent influence electronic properties compared to bromine or chlorine analogs?

  • Theoretical Analysis : Density Functional Theory (DFT) calculations reveal iodine’s strong electron-withdrawing effect, reducing electron density at the pyrazole N-atoms. This contrasts with bromine/chlorine analogs, which exhibit weaker inductive effects .
  • Experimental Validation : Compare reaction kinetics in Suzuki-Miyaura couplings; iodine’s larger atomic radius may reduce cross-coupling efficiency relative to bromine .

Q. What contradictions exist in reported biological activities of fluorophenyl-pyrazole derivatives?

  • Case Study : While 4-iodo derivatives show moderate antimicrobial activity (MIC ~25 µg/mL), 4-bromo analogs exhibit higher potency (MIC ~10 µg/mL), likely due to improved membrane permeability. However, iodine derivatives demonstrate superior stability in metabolic assays .
  • Resolution : Use comparative molecular field analysis (CoMFA) to model structure-activity relationships and identify optimal halogen-substituent balances .

Q. How can ultrasound-assisted synthesis improve yield or reaction time?

  • Methodology : Apply ultrasound (40 kHz, 300 W) during cyclocondensation to reduce reaction time from 12 hours to 3–4 hours via enhanced mass transfer and cavitation .
  • Outcome : Yields increase by ~15% compared to conventional heating, with reduced side-product formation (e.g., diarylpyrazoles) .

Q. What computational tools predict this compound’s interactions with biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to kinases or carbonic anhydrases, leveraging iodine’s hydrophobic and halogen-bonding capabilities .
  • MD Simulations : Simulate stability in aqueous environments using GROMACS; iodine’s polarizability may enhance ligand-receptor complex stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole
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1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole

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